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molecular formula C10H15NOS B8428913 3-Methoxy-2-methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine

3-Methoxy-2-methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine

Cat. No. B8428913
M. Wt: 197.30 g/mol
InChI Key: HOKWXOHJLNXCOA-UHFFFAOYSA-N
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Patent
US07718647B2

Procedure details

The product of step d) (70 mg, 0.25 mmol) was dissolved in 10 mL EtOAc and treated with 35 mg of 10% Pd/C (wet, Degussa type E101) and stirred rapidly under an atmosphere of H2 for 3 hour. The reaction was filtered and concentrated. The crude residue was dissolved in 1 mL EtOH and treated with 1 mL 40% aqueous KOH. After heating to 80° C. overnight, the reaction was diluted with water and the product was extracted 2× into DCM. The title compound was obtained upon purification by preparative HPLC-MS. 1H NMR (CDCl3) δ 3.69 (s, 3H), 3.21-3.14 (m, 4H), 3.00 (t; J=5.2 Hz, 2H), 2.88 (t, J=5.1 Hz, 2H), 2.29 (s, 3H); MS: ESI (positive): 198 (M+H).
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:12][CH2:11][C:10]2[C:13]([O:18][CH3:19])=[C:14]([CH2:16]O)[S:15][C:9]=2[CH2:8][CH2:7]1)=O)C>CCOC(C)=O.[Pd]>[CH3:19][O:18][C:13]1[C:10]2[CH2:11][CH2:12][NH:6][CH2:7][CH2:8][C:9]=2[S:15][C:14]=1[CH3:16]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)N1CCC2=C(CC1)C(=C(S2)CO)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
35 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred rapidly under an atmosphere of H2 for 3 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue was dissolved in 1 mL EtOH
ADDITION
Type
ADDITION
Details
treated with 1 mL 40% aqueous KOH
ADDITION
Type
ADDITION
Details
the reaction was diluted with water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted 2× into DCM

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(SC=2CCNCCC21)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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